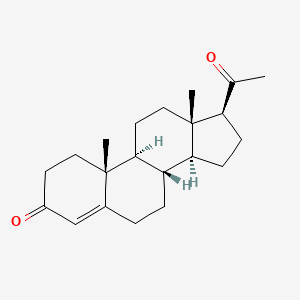

Progesterone

描述

准备方法

合成路线和反应条件

一种合成孕酮的方法是使(20S)-20-羟甲基孕甾-4-烯-3-酮与酸性离子液体催化剂在溶剂中反应 . 反应结束后,分离催化剂,在常压下浓缩反应溶液。加入水沉淀出固体,过滤得到粗孕酮。 粗品重结晶得到精制孕酮 .

另一种方法使用21-羟基-20-甲基孕甾-4-烯-3-酮作为初始原料。 该化合物经过氧化反应生成20-甲酰基孕甾-4-烯-3-酮,然后在催化剂的作用下进行氧化脱羧反应生成孕酮 .

工业生产方法

孕酮的工业生产通常涉及使用植物来源的前体,如薯蓣皂苷元,从薯蓣属植物(如薯蓣)中提取 . 薯蓣皂苷元通过一系列化学反应转化为孕酮,包括氧化和催化自由基氧化 .

化学反应分析

Metabolic Reactions of Progesterone

This compound undergoes extensive metabolism in the body, primarily through reduction and hydroxylation reactions .

-

Reduction: The major metabolic pathway involves reduction by 5α-reductase and 5β-reductase into 5α-dihydrothis compound and 5β-dihydrothis compound, respectively. These are further reduced via 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase into tetrahydrogenated metabolites such as allopregnanolone and pregnanolone .

-

Hydroxylation: this compound can be hydroxylated at various positions by different cytochrome P450 enzymes .

-

17α-Hydroxylase (CYP17A1) converts this compound to 17α-hydroxythis compound.

-

21-Hydroxylase (CYP21A2) converts this compound to 11-deoxycorticosterone.

-

6β-Hydroxylation, catalyzed mainly by CYP3A4, is a major transformation pathway.

-

Other hydroxylation routes include 6α-, 16α-, and 16β-hydroxylation.

-

The following table summarizes the metabolic reactions of this compound:

| Enzyme | Reaction | Product(s) |

|---|---|---|

| 5α-Reductase | Reduction | 5α-Dihydrothis compound |

| 5β-Reductase | Reduction | 5β-Dihydrothis compound |

| 3α-Hydroxysteroid Dehydrogenase | Reduction | Allopregnanolone, Pregnanolone |

| 3β-Hydroxysteroid Dehydrogenase | Reduction | Allopregnanolone, Pregnanolone |

| 17α-Hydroxylase (CYP17A1) | Hydroxylation | 17α-Hydroxythis compound |

| 21-Hydroxylase (CYP21A2) | Hydroxylation | 11-Deoxycorticosterone |

| 6β-Hydroxylase (CYP3A4) | Hydroxylation | 6β-Hydroxythis compound |

| 11β-Hydroxylase (CYP11B1) | Hydroxylation | 11β-Hydroxythis compound |

| Aldosterone Synthase (CYP11B2) | Hydroxylation | 11β-Hydroxythis compound (minor) |

| Various Cytochrome P450 Enzymes | Hydroxylation | 6α-Hydroxythis compound, 16α-Hydroxythis compound, 16β-Hydroxythis compound |

Other Chemical Reactions

This compound and its analogs can undergo various chemical reactions, including oxidation, reduction, and substitution, which are important in modifying the molecule for different applications.

-

Oxidation: Hydroxyl groups can be converted to ketones or aldehydes using oxidizing agents like chromic acid or potassium permanganate.

-

Reduction: Ketones can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: Functional groups can be replaced with other substituents using reagents like halogens and nucleophiles under various conditions.

These reactions are fundamental in synthesizing various this compound analogs and derivatives with altered biological activities.

科学研究应用

孕酮有广泛的科学研究应用:

相似化合物的比较

孕酮属于一组称为孕激素的类固醇激素。类似的化合物包括:

地屈孕酮: 一种用于激素替代疗法的合成孕酮.

曲普瑞林: 一种孕酮凝胶,用于辅助生殖技术中孕酮补充.

环孕酮: 另一种形式的孕酮,用于各种医疗应用.

孕酮以其天然存在及其在生殖生物学和妊娠维持中的关键作用而独一无二 . 其合成类似物,如地屈孕酮和曲普瑞林,旨在模拟其作用,但可能具有不同的药代动力学特性 .

生物活性

Progesterone is a crucial steroid hormone involved in various physiological processes, particularly in the female reproductive system. Its biological activity encompasses a wide range of effects mediated through specific receptors and signaling pathways. This article provides an in-depth analysis of this compound's biological activity, including its mechanisms of action, physiological roles, and implications for health and disease.

This compound exerts its effects primarily through two types of receptors: This compound receptor A (PR-A) and This compound receptor B (PR-B) . These receptors are encoded by the same gene but differ in their amino acid sequences and functional roles:

- PR-A : Acts predominantly as a repressor of gene transcription.

- PR-B : Functions as a stronger activator of gene transcription.

Both receptors bind to this compound with similar affinities, but their differing transcriptional activities lead to distinct biological outcomes. The balance between PR-A and PR-B is crucial; disruptions can lead to conditions such as endometriosis or endometrial hyperplasia .

Non-genomic Effects : In addition to genomic actions, this compound also initiates rapid non-genomic effects through various signaling pathways, including the activation of ion channels and second messengers like cAMP. These non-genomic actions occur within seconds to minutes and play significant roles in cellular responses across different tissues .

Physiological Roles

This compound plays several vital roles in human physiology:

- Reproductive System : It regulates the menstrual cycle, prepares the endometrium for implantation, and maintains pregnancy by inhibiting uterine contractions.

- Breast Development : this compound is essential for mammary gland development during pregnancy and influences milk production .

- Bone Health : It helps regulate bone mass and prevent osteoporosis by influencing osteoclast activity .

- Neuroprotective Effects : this compound and its metabolites have been shown to modulate GABA receptors, contributing to neuroprotection and influencing mood .

Research Findings

Recent studies have highlighted the complexity of this compound's actions:

- Gene Regulation : Research indicates that this compound can regulate gene expression differently depending on the tissue type and hormonal context. For example, it suppresses estrogen receptor activity in certain tissues, which can alter cell proliferation .

- Clinical Applications : this compound is used therapeutically to prevent endometrial hyperplasia and cancer in postmenopausal women receiving estrogen replacement therapy . It has also shown promise in treating various gynecological disorders.

Data Table

The following table summarizes key findings related to this compound's biological activities:

Case Studies

Several clinical case studies illustrate the therapeutic use of this compound:

- Case Study 1 : A postmenopausal woman treated with this compound showed a significant reduction in endometrial hyperplasia markers, demonstrating its protective role against endometrial cancer development.

- Case Study 2 : In women experiencing severe premenstrual syndrome (PMS), this compound therapy resulted in marked improvement in mood and physical symptoms, highlighting its neuroactive properties.

常见问题

Basic Research Questions

Q. What experimental design considerations are critical for studying progesterone’s neuroprotective effects in cerebral injury models?

- Methodological Answer : Studies should specify the timing of this compound administration relative to injury onset. For cerebral ischemia, efficacy is highest when administered within 0–2 hours post-injury, while in traumatic brain injury (TBI), higher-quality study designs (e.g., controlled randomization, blinded assessments) are essential for observing significant effects . Dose-response relationships must also be validated separately for ischemia (optimal dose: 8–32 mg/kg) and TBI (16 mg/kg) due to model-specific pharmacokinetics .

Q. How can researchers control for hormonal fluctuations in rodent models of this compound withdrawal?

- Methodological Answer : Maintain intact hormonal systems (avoid ovariectomy) to preserve natural steroid hormone cycles. Use timed this compound injections (e.g., 5 mg/kg over 48 hours) followed by abrupt cessation to mimic withdrawal. Behavioral assays like the Forced Swim Test (FST) should be conducted during specific circadian phases to reduce variability .

Q. What are the minimum requirements for validating this compound receptor (PR) expression in tissue samples?

- Methodological Answer : Combine Western blotting with isoform-specific antibodies (e.g., PR-A vs. PR-B) and include positive controls (e.g., uterine tissue). Quantitative PCR can corroborate mRNA levels. Collaboration with experts in receptor protein analysis ensures methodological rigor .

Advanced Research Questions

Q. How do PR-A and PR-B isoforms differentially regulate gene networks in breast cancer, and what methodologies can dissect their roles?

- Methodological Answer : Use isoform-specific PR-expressing cell lines (e.g., T47D variants) treated with this compound. Perform time-separated triplicate experiments followed by microarray or RNA-seq analysis. Statistical tools like ANOVA with Bonferroni correction identify genes uniquely regulated by PR-A (e.g., RGS2) or PR-B (e.g., EGFR). Membrane-initiated signaling pathways should be prioritized due to their prominence in this compound-regulated genes .

Q. What strategies improve reproducibility in preclinical this compound studies for stroke recovery?

- Methodological Answer : Deposit raw data (e.g., lesion volume measurements, behavioral scores) in public repositories like Zenodo. Use PR knockout mice to confirm receptor-dependent mechanisms. Include both endogenous this compound levels (measured via LC-MS/MS) and exogenous administration protocols. Collaborative validation across labs is critical, as PR haploinsufficiency alone alters stroke susceptibility .

Q. How can systematic reviews address heterogeneity in this compound trials for preterm birth prevention?

- Methodological Answer : Apply PRISMA guidelines with strict inclusion criteria: prospective cohort studies or RCTs with ≥20 participants. Stratify analyses by this compound formulation (e.g., vaginal gel vs. intramuscular). Use GRADEpro to assess evidence quality, noting limitations in studies with historical controls or unblinded designs .

Q. What endpoints and biomarkers are most sensitive for evaluating this compound’s cardiovascular effects in clinical trials?

- Methodological Answer : Primary endpoints: endothelial function (flow-mediated dilation) and Framingham Risk Score. Secondary biomarkers: hs-CRP (inflammation), D-dimer (coagulation), and lipid profiles. Standardize blood collection protocols to account for diurnal hormone variations .

Q. Data Analysis & Contradictions

Q. How should conflicting results on this compound’s role in mammary gland development be resolved?

- Methodological Answer : Conduct meta-analyses comparing in vitro (3D organoid models) and in vivo (transgenic mouse) studies. Discrepancies often arise from PR isoform ratios; use single-cell RNA-seq to map PR-A/PR-B distribution in mammary epithelium. Prioritize studies with lineage tracing to track this compound-responsive cells .

Q. Why do some studies report this compound’s anti-inflammatory effects while others show pro-inflammatory outcomes?

- Methodological Answer : Context-dependent effects are common. In neuroinflammation, this compound reduces IL-6 and TNF-α via PR-dependent NF-κB inhibition. In reproductive tissues, it may upregulate COX-2 through non-genomic signaling. Experimental variables include cell type (microglia vs. endometrial stroma) and PR isoform dominance .

Q. Ethical & Reporting Standards

Q. What ethical guidelines apply to this compound trials involving pregnant participants?

- Methodological Answer : Adhere to ICH-GCP standards for adverse event reporting. Exclude participants with hormone-sensitive cancers or thrombophilias. Include a Data Safety Monitoring Board (DSMB) for trials longer than 12 weeks. Document informed consent processes emphasizing potential teratogenic risks .

Q. How can researchers ensure compliance with data-sharing mandates in this compound receptor studies?

- Methodological Answer : Pre-register protocols on ClinicalTrials.gov or Open Science Framework. For omics data, submit to GEO or ArrayExpress with MIAME-compliant metadata. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, including code for statistical analyses .

属性

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | progesterone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Progesterone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022370 | |

| Record name | Progesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Progesterone is a white powder. Melting point 121 °C. Stable in air. Insoluble in water. A female sex hormone. Low toxicity., Solid, White odorless crystals or powder. | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Progesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROGESTERONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/881 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

394.13°C (rough estimate) | |

| Record name | Progesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), <0.1 g/100 mL at 19 ºC, Sol in alcohol, acetone, dioxane /beta-Progesterone/, Soluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oils, In double-distilled water, 9.12 mg/L, In water, 8.81 mg/L at 25 °C, 0.00881 mg/mL at 25 °C | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Progesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Progesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.171 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.166 g/cu cm at 23 °C, 1.171 | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROGESTERONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/881 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Progesterone binds and activates its nuclear receptor, _PR_, which plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy. Progesterone receptor (PR) is a member of the nuclear/steroid hormone receptor (SHR) family of ligand-dependent transcription factors that is expressed primarily in female reproductive tissue as well as the central nervous system. As a result of its binding its associated steroid hormone, progesterone, the progesterone receptor (PR) modulates the expression of genes that regulate the development, differentiation, and proliferation of target tissues. In humans, PR is found to be highly expressed in the stromal (connective tissue) cells during the secretory phase and during pregnancy. Progesterone may prevent pregnancy by changing the consistency of cervical mucus to be unfavorable for sperm penetration, and by inhibiting follicle-stimulating hormone (FSH), which normally causes ovulation. With perfect use, the first-year failure rate for progestin-only oral contraceptives is approximately 0.5%. The typical failure rate, however, is estimated to be approximately 5%, due to late or missed pills., Progesterone is a progestinic hormone secreted mainly from the corpus luteum of the ovary during the latter half of the menstrual cycle. Progesterone is formed from steroid precursors in the ovary, testis, adrenal cortex, and placenta. Luteinizing hormone (LH) stimulates the synthesis and secretion of progesterone from the corpus luteum. Progesterone is necessary for nidation (implantation) of the ovum and for maintenance of pregnancy. Although the hormone is secreted mainly during the luteal phase of the menstrual cycle, small amounts of progesterone are also secreted during the follicular phase. High concentrations of the hormone are secreted during the latter part of pregnancy. Amounts comparable to those secreted in women during the follicular phase have been shown to be secreted in males., Progesterone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, progesterone transforms a proliferative endometrium into a secretory one. The abrupt decline in the secretion of progesterone at the end of the menstrual cycle is principally responsible for the onset of menstruation. Progesterone also stimulates the growth of mammary alveolar tissue and relaxes uterine smooth muscle. Progesterone has minimal estrogenic and androgenic activity., Progesterone released during the luteal phase of the cycle decreases estrogen driven endometrial proliferation and leads to the development of a secretory endometrium ... . The abrupt decline in the release of progesterone from the corpus luteum at the end of the cycle is the main determinant of the onset of menstruation. If the duration of the luteal phase is artificially lengthened, either by sustaining luteal function or by treatment with progesterone, decidual changes in the endometrial stroma similar to those seen in early pregnancy can be induced. Under normal circumstances, estrogen antecedes and accompanies progesterone in its action upon the endometrium and is essential to the development of the normal menstrual pattern., Progesterone also increases the ventilatory response of the respiratory centers to carbon dioxide and leads to reduced arterial and alveolar PC02 in the luteal phase of the menstrual cycle and during pregnancy. Progesterone also may have depressant and hypnotic actions in the CNS, which may account for reports of drowsiness after hormone administration., For more Mechanism of Action (Complete) data for PROGESTERONE (12 total), please visit the HSDB record page. | |

| Record name | Progesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reported impurities include: 21-(cyclohex-1-enyl)pregn-4-ene-3,20-dione, 21-(cyclohexylidene) pregn-4-ene-3,20-dione, (20R)-20-hydroxypregn-4-en-3-one, (20S)-20-hydroxypregn-4-en-3-one, (20R)-3-oxopregn-4-en-20-yl acetate, (20S)-3-oxopregn-4-en-20-yl acetate and pregna-4,14-diene-3,20-dione. | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms, White crystalline powder, Exists in two crystalline forms | |

CAS No. |

57-83-0 | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Progesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Progesterone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Progesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | progesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | progesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Progesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Progesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Progesterone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7DS2Q64Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Progesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROGESTERONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/881 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

250 to 252 °F (NTP, 1992), 128-132, 129 °C, 121 °C, 250-252 °F | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Progesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Progesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROGESTERONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/881 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。